An In-depth Technical Guide to 4-Pentylbiphenyl: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Pentylbiphenyl: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Pentylbiphenyl, a biphenyl (B1667301) derivative of interest in materials science and as a synthetic intermediate. This document details its chemical structure, physicochemical properties, and a recommended synthetic protocol. All quantitative data is presented in clear, tabular formats for ease of reference. Furthermore, this guide includes a detailed experimental workflow for its synthesis via the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic chemistry.
Chemical Structure and Identification
4-Pentylbiphenyl, also known as 4-n-pentylbiphenyl, is an organic compound featuring a biphenyl core substituted with a pentyl group at the 4-position.
| Identifier | Value |
| IUPAC Name | 4-pentyl-1,1'-biphenyl |
| CAS Number | 7116-96-3[1] |
| Molecular Formula | C₁₇H₂₀[1] |
| Molecular Weight | 224.34 g/mol [1] |
| SMILES | CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
| InChI Key | IFUOTAQBVGAZPR-UHFFFAOYSA-N |
graph "Chemical_Structure_of_4_Pentylbiphenyl" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for the biphenyl core C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""]; C7 [pos="2.6,1.5!", label=""]; C8 [pos="3.9,0.75!", label=""]; C9 [pos="3.9,-0.75!", label=""]; C10 [pos="2.6,-1.5!", label=""];
// Define nodes for the pentyl group P1 [pos="-2.6,1.5!", label="CH2"]; P2 [pos="-3.9,0.75!", label="CH2"]; P3 [pos="-5.2,1.5!", label="CH2"]; P4 [pos="-6.5,0.75!", label="CH2"]; P5 [pos="-7.8,1.5!", label="CH3"];
// Draw the bonds for the biphenyl core C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C5 [label=""];
// Draw the bonds for the pentyl group C2 -- P1 [label=""]; P1 -- P2 [label=""]; P2 -- P3 [label=""]; P3 -- P4 [label=""]; P4 -- P5 [label=""];
// Add labels for the rings benzene1 [label="C", pos="-0.05,0!"]; benzene2 [label="C", pos="2.55,0!"]; }
Chemical structure of 4-Pentylbiphenyl.
Physicochemical Properties
4-Pentylbiphenyl is a colorless liquid at room temperature. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Physical State | Liquid at 25 °C | - |
| Boiling Point | 167 °C | - |
| Molecular Weight | 224.34 g/mol | [1] |
Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of 4-Pentylbiphenyl shows a molecular ion peak ([M]⁺) at m/z = 224, which is consistent with its molecular weight.[2] Key fragmentation peaks are observed at m/z values of 167, 166, 165, 152, and 115.[2]
| m/z | Relative Intensity | Assignment |
| 224 | 32.2 | [M]⁺ |
| 167 | 100.0 | [M - C₄H₉]⁺ |
| 166 | 4.4 | [M - C₄H₁₀]⁺ |
| 165 | 11.8 | [C₁₃H₉]⁺ |
| 152 | 7.1 | [C₁₂H₈]⁺ |
| 115 | 1.3 | [C₉H₇]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Pentylbiphenyl exhibits characteristic absorption bands for aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching.
| Wavenumber (cm⁻¹) | Assignment |
| 3026 | Aromatic C-H stretch |
| 2955, 2926, 2854 | Aliphatic C-H stretch |
| 1602, 1485 | Aromatic C=C stretch |
| 1455 | CH₂ bend |
| 837 | p-Substituted benzene (B151609) C-H out-of-plane bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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δ 7.5-7.2 ppm (m, 9H): Aromatic protons of the biphenyl group.
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δ 2.6 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).
-
δ 1.6 ppm (m, 2H): Methylene protons beta to the aromatic ring (-CH₂-CH₂-Ar).
-
δ 1.3 ppm (m, 4H): Methylene protons of the pentyl chain (-CH₂-CH₂-CH₂-).
-
δ 0.9 ppm (t, 3H): Methyl protons of the pentyl group (-CH₃).
¹³C NMR (Predicted):
-
δ 142-138 ppm: Quaternary aromatic carbons.
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δ 129-126 ppm: Aromatic CH carbons.
-
δ 35 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).
-
δ 31 ppm: Methylene carbons of the pentyl chain.
-
δ 22 ppm: Methylene carbon beta to the methyl group.
-
δ 14 ppm: Methyl carbon (-CH₃).
Synthesis of 4-Pentylbiphenyl
The most common and efficient method for the synthesis of 4-Pentylbiphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organohalide.
Reaction Scheme
Suzuki-Miyaura coupling for the synthesis of 4-Pentylbiphenyl.
Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar biphenyl compounds.[3]
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylboronic acid (1.1 eq), 1-bromo-4-pentylbenzene (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)₂ (0.02 eq), also add a ligand such as PPh₃ (0.04 eq). If using Pd(PPh₃)₄ (0.02 eq), no additional ligand is needed.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio), to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-bromo-4-pentylbenzene) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane, to obtain pure 4-Pentylbiphenyl.
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